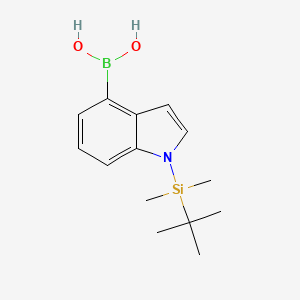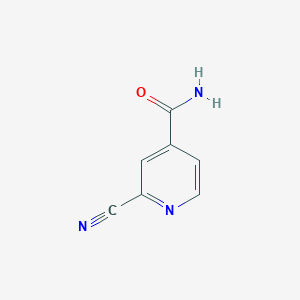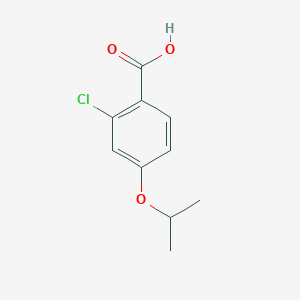
2-Chloro-4-isopropoxybenzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-isopropoxybenzoic Acid (CAS Number: 334018-32-5) is a white crystalline solid that belongs to the family of benzoic acids derivatives . It has a molecular weight of 214.65 .
Molecular Structure Analysis
The IUPAC name for 2-Chloro-4-isopropoxybenzoic Acid is 2-chloro-4-isopropoxybenzoic acid. Its InChI Code is 1S/C10H11ClO3/c1-6(2)14-7-3-4-8(10(12)13)9(11)5-7/h3-6H,1-2H3,(H,12,13) and the InChI Key is ACGZKCQTHXAZOX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Chloro-4-isopropoxybenzoic Acid is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Photodecomposition of Chlorobenzoic Acids
Research conducted by Crosby and Leitis (1969) in "Journal of Agricultural and Food Chemistry" explored the photodecomposition of chlorobenzoic acids, including 2-Chloro-4-isopropoxybenzoic Acid. They found that ultraviolet irradiation led to the replacement of chlorine by hydroxyl and hydrogen, producing hydroxybenzoic acids and benzoic acid. In the case of the 4-chloro isomer, there was a significant conversion to benzoic acid, suggesting a potential application in photochemical transformations (Crosby & Leitis, 1969).
Halogen Bonds in Molecular Salts/Cocrystals
Oruganti et al. (2017) in "ACS Omega" conducted a study on 2-Chloro-4-nitrobenzoic acid, a compound closely related to 2-Chloro-4-isopropoxybenzoic Acid. They synthesized molecular salts of 2c4n with pyridyl and benzoic acid derivatives and characterized them structurally. This research highlighted the importance of halogen bonds in the crystal structures of these compounds, pointing to applications in crystal engineering and pharmaceuticals (Oruganti et al., 2017).
Synthesis of α-Amino-β-Hydroxy Acids
Girard et al. (1996), in their work published in "Tetrahedron Letters," synthesized methyl p-chloro-3-hydroxytyrosinates from 3-chloro-4-hydroxybenzoic acid, a compound similar to 2-Chloro-4-isopropoxybenzoic Acid. Their approach involved asymmetric hydrogenation, indicating the potential of chlorobenzoic acids in the synthesis of complex organic molecules (Girard et al., 1996).
Anodic Oxidation for Wastewater Treatment
Leite et al. (2003) in "Journal of Applied Electrochemistry" investigated the electrochemical oxidation of dihydroxybenzoic acid, a derivative of chlorobenzoic acid. This study has implications for using 2-Chloro-4-isopropoxybenzoic Acid in wastewater treatment through electrochemical methods (Leite et al., 2003).
Chlorination By-Products Formation
Research by Chang et al. (2006) in "Chemosphere" examined the formation of disinfection by-products (DBP) including trichloromethane and chloroacetic acid in the presence of chlorobenzoic acids. This research is pertinent to understanding the environmental impact of chlorobenzoic compounds, including 2-Chloro-4-isopropoxybenzoic Acid, during water treatment processes (Chang et al., 2006).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-chloro-4-propan-2-yloxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-6(2)14-7-3-4-8(10(12)13)9(11)5-7/h3-6H,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGZKCQTHXAZOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-isopropoxybenzoic Acid | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-methoxyphenyl)methyl]-1-{[(4-methylphenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B1358614.png)
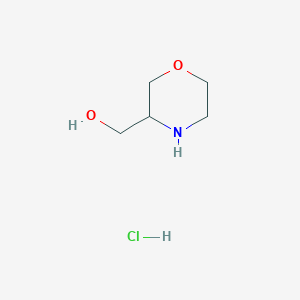
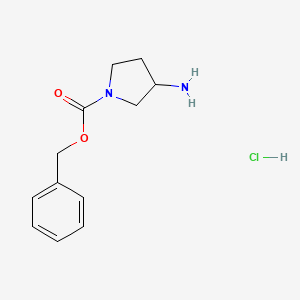
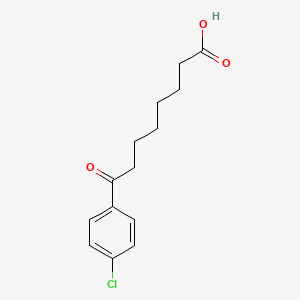
![4,7-Dichlorobenzo[b]thiophene](/img/structure/B1358624.png)
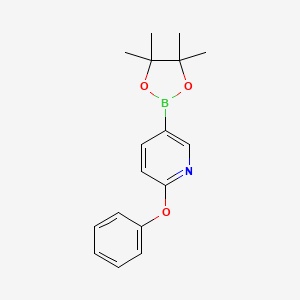

![1-Methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B1358629.png)
